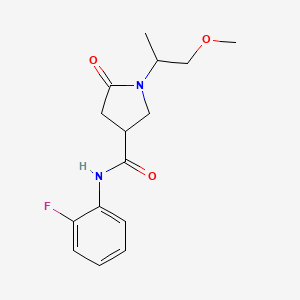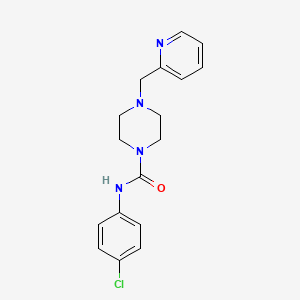
N-(2-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide
Descripción general
Descripción
N-(2-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide, also known as MK-677, is a selective agonist of the growth hormone secretagogue receptor (GHSR). It is a synthetic compound that has gained significant attention in the scientific community due to its potential use in treating various medical conditions.
Mecanismo De Acción
N-(2-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide works by stimulating the production of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. It does this by binding to the GHSR, which is found in the hypothalamus and pituitary gland. Activation of the GHSR leads to an increase in the release of GH and IGF-1, which in turn promotes growth and repair of tissues in the body.
Biochemical and Physiological Effects
Studies have shown that this compound can increase circulating levels of GH and IGF-1 in both healthy individuals and those with growth hormone deficiency. This increase in GH and IGF-1 has been associated with improved bone density, muscle mass, and cognitive function. This compound has also been shown to improve sleep quality and increase appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its ability to stimulate GH and IGF-1 production without the need for exogenous hormone administration. This makes it a useful tool for studying the effects of GH and IGF-1 on various physiological processes. However, one limitation of using this compound is its potential to cause side effects such as increased insulin resistance and water retention.
Direcciones Futuras
There are several future directions for research on N-(2-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential use in treating age-related muscle wasting and frailty. Another area of research is its potential use in improving cognitive function in individuals with Alzheimer's disease. In addition, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Conclusion
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential use in treating various medical conditions. Its ability to stimulate GH and IGF-1 production has been associated with improved bone density, muscle mass, and cognitive function. While there are some limitations to its use in lab experiments, this compound has several potential future directions for research.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential use in treating medical conditions such as growth hormone deficiency, osteoporosis, and muscle wasting. It has also been investigated for its ability to improve cognitive function and sleep quality. In addition, this compound has been shown to increase lean body mass and decrease body fat in healthy individuals.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-10(9-21-2)18-8-11(7-14(18)19)15(20)17-13-6-4-3-5-12(13)16/h3-6,10-11H,7-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYRZBWAWSAESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CC(CC1=O)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4684152.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-isopropylbenzenesulfonamide](/img/structure/B4684156.png)
![1,3,9-trimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4684158.png)
![N-(2-methoxyethyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B4684164.png)
![methyl 2-{[(6-chloro-2-imino-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4684172.png)
![ethyl 2-{[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4684178.png)
![2-(2-bromo-4-methylphenoxy)-N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide](/img/structure/B4684184.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N,N-diethyl-2-oxoacetamide](/img/structure/B4684188.png)
![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B4684202.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(diphenylmethyl)piperazine](/img/structure/B4684224.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-2-furamide](/img/structure/B4684229.png)
![3-ethyl-1-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B4684242.png)
![3,5-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4684244.png)